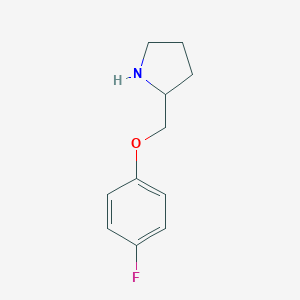![molecular formula C17H22N2O4 B356029 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid CAS No. 1003688-34-3](/img/structure/B356029.png)
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C17H22N2O4 . It has a molecular weight of 318.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.科学的研究の応用
Wet Air Oxidation of Nitrogen-containing Organic Compounds
Wet Air Oxidation (WAO) processes, especially Catalytic Wet Air Oxidation (CWAO), are significant for treating toxic nitrogen-containing compounds commonly produced in chemical and pharmaceutical industries. This method has been applied to oxidize compounds like aniline, serving as a model for pollutants from dye industries. CWAO has shown efficacy in reducing these pollutants to less harmful products, such as azo, nitroso, nitro compounds, phenolic compounds, and carboxylic acids, alongside various inorganic nitrogen forms (NH4+, N2, NO2−, NO3−). The process leverages certain noble metal catalysts to achieve high selectivities towards dinitrogen, highlighting the potential for nitrogenous organic compound treatment with multifunctional catalysts (Oliviero et al., 2003).
Photocatalysis with Carbon Nitride-based Compounds
Graphitic carbon nitride (g-C3N4)-based photocatalysts have garnered interest for their ability to drive various reduction and oxidation reactions under suitable light irradiation. These photocatalysts, due to their unique physicochemical, optical, and electrical properties, offer promising avenues for environmental applications such as water splitting, pollutant degradation, carbon dioxide reduction, and selective organic transformations. Their design strategies, including band-gap engineering, defect control, and heterojunction construction, underscore their potential in photocatalysis and related fields, such as solar cells and electrocatalysis (Wen et al., 2017).
Antioxidant Activity Analysis Methods
Antioxidant activity, crucial for evaluating the therapeutic potential of compounds, can be determined through various assays, such as the ABTS and DPPH tests. These assays, based on chemical reactions and spectrophotometry, assess the ability of compounds to act as free radical scavengers. The comprehensive analysis and understanding of antioxidant capacity are essential for determining the potential health benefits of compounds, including their role in mitigating oxidative stress and contributing to disease prevention (Munteanu & Apetrei, 2021).
Laccase Applications in Biotechnology
Laccases, enzymes capable of oxidizing both phenolic and non-phenolic compounds, are used in a variety of biotechnological applications. These include the detoxification of industrial effluents, bioremediation of pollutants, and production of biopolymers. The broad utility of laccases, especially in environmental applications and the synthesis of value-added products, exemplifies the potential industrial and biotechnological applications of nitrogen-containing organic compounds and their derivatives (Couto & Herrera, 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-(azepane-1-carbonyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYJUSVSDYKHCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355962.png)
![5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355971.png)
![5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355986.png)
![4-[[4-(Oxolan-2-ylmethoxy)benzoyl]amino]benzamide](/img/structure/B355993.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B355995.png)
![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B356003.png)
![2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid](/img/structure/B356021.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B356022.png)
![3-{[(2-Methylphenyl)acetyl]amino}benzamide](/img/structure/B356026.png)
![4-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B356031.png)
![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B356050.png)
![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid](/img/structure/B356053.png)

![3-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B356110.png)